what is the chemical structure of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid
what is the chemical structure of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid
An In-Depth Technical Guide to (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic Acid
Executive Summary
(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is a fascinating and complex chiral molecule belonging to the family of substituted pipecolic acid derivatives. Its structure incorporates several key functional groups: a carboxylic acid, a secondary alcohol, and a delta-lactam within a six-membered piperidine ring. This unique combination of features makes it a molecule of significant interest for researchers in medicinal chemistry, chemical biology, and drug development. The constrained cyclic structure, coupled with specific stereochemistry at the C2 and C3 positions, provides a rigid scaffold that can be exploited for the design of highly specific enzyme inhibitors, peptidomimetics, and other biologically active agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, proposed synthetic strategies, and methods for its characterization, contextualizing its potential within the broader landscape of heterocyclic chemistry and drug discovery.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its non-planar, chair-like conformation allows for precise three-dimensional positioning of substituents, which is critical for specific molecular recognition and interaction with biological targets like receptors and enzymes. When this ring incorporates a carboxylic acid at the 2-position, it becomes a derivative of pipecolic acid, a non-proteinogenic amino acid.
(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid builds upon this foundation by introducing two additional features:
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A hydroxyl group at the C3 position, which can act as both a hydrogen bond donor and acceptor, enhancing binding affinity and selectivity.
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A 6-oxo group (lactam) , which planarizes part of the ring and introduces a polar amide bond, further influencing the molecule's conformation and interaction potential.
The specific (2S,3S) stereochemistry dictates a cis relationship between the carboxylic acid and the hydroxyl group, creating a unique spatial arrangement for potential applications.
Chemical Structure and Physicochemical Properties
Molecular Structure and Stereochemistry
The formal IUPAC name for this compound is (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid. The stereochemical descriptors indicate that at chiral center C2, the carboxylic acid group is in the S configuration, and at chiral center C3, the hydroxyl group is also in the S configuration relative to the other substituents on the ring.
Caption: 2D structure of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₄ | Calculated |
| Molecular Weight | 159.14 g/mol | Calculated |
| IUPAC Name | (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid | - |
| InChI | InChI=1S/C6H9NO4/c8-4-2-1-3(7-5(4)10)6(11)12/h3,8H,1-2H2,(H,7,10)(H,11,12)/t3-/m0/s1 | Predicted |
| InChIKey | Predicted based on structure | Predicted |
| SMILES | O=C1NCC1 | Predicted |
| Topological Polar Surface Area | 86.7 Ų | Predicted |
| Hydrogen Bond Donors | 3 (NH, OH, COOH) | Calculated |
| Hydrogen Bond Acceptors | 4 (2x C=O, 2x OH) | Calculated |
| Predicted LogP | -1.5 to -2.0 | Predicted |
Synthesis and Derivatization Strategies
The stereoselective synthesis of highly substituted piperidines is a significant challenge in organic chemistry. A plausible synthetic route to (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid would likely start from a chiral precursor that already contains the necessary stereocenters or allows for their stereocontrolled introduction.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve a late-stage cyclization to form the lactam ring. The key disconnection is the amide bond, leading back to a linear amino acid precursor. The stereocenters could originate from a chiral pool starting material, such as a carbohydrate or an amino acid.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol
Drawing inspiration from methodologies used to synthesize related substituted piperidines, such as the synthesis of a 6-methyl-3-hydroxy-piperidine-2-carboxylic acid derivative from D-glucose[4], a hypothetical multi-step synthesis can be proposed. This protocol is illustrative and would require extensive laboratory optimization.
Objective: To synthesize (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid from a protected L-glutamic acid derivative.
Rationale: L-glutamic acid provides the C2 stereocenter and the carbon backbone. The strategy involves selective reduction, introduction of the C3 hydroxyl group with stereocontrol, and final deprotection/cyclization.
Step-by-Step Methodology:
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Protection of L-Glutamic Acid:
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Procedure: React L-glutamic acid with a suitable protecting group for the amine (e.g., Boc anhydride) and esterify both carboxylic acids (e.g., to methyl esters).
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Causality: Protection is essential to prevent side reactions and to direct the reactivity of the functional groups in subsequent steps.
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Selective Reduction of the Side-Chain Ester:
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Procedure: Carefully reduce the γ-methyl ester to a primary alcohol using a mild reducing agent like sodium borohydride in the presence of a Lewis acid to avoid reducing the α-ester.
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Causality: This step sets up the carbon that will eventually become C5 of the piperidine ring. Selectivity is key to preserving the other ester for later modification.
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Oxidation and α-Hydroxylation:
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Procedure: Oxidize the primary alcohol to an aldehyde (e.g., using Dess-Martin periodinane). Subsequently, perform a stereoselective α-hydroxylation of the corresponding enolate of the α-ester. This is a critical and challenging step that may require a chiral auxiliary or catalyst to achieve the desired (3S) stereochemistry.
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Causality: This sequence introduces the required C3 hydroxyl group with the correct stereochemistry, which is fundamental to the target molecule's identity.
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Formation of the Linear Amino Acid Precursor:
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Procedure: Convert the aldehyde to a terminal azide (e.g., via a reductive amination followed by diazotransfer, or by converting the aldehyde to a halide and then displacing with sodium azide).
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Causality: The azide serves as a masked amine, which is stable to many reaction conditions and can be cleanly reduced to the primary amine just before cyclization.
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Deprotection and Lactamization:
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Procedure: Reduce the azide to a primary amine (e.g., by catalytic hydrogenation with Pd/C). This will form the linear δ-amino acid. The resulting amino ester will spontaneously, or with gentle heating, undergo intramolecular cyclization to form the lactam ring.
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Causality: The hydrogenation simultaneously reduces the azide and sets the stage for the thermodynamically favorable formation of the six-membered lactam ring.
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Final Deprotection and Purification:
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Procedure: Remove the remaining protecting groups (Boc and methyl ester) under appropriate conditions (e.g., acid treatment for Boc, saponification for the ester). Purify the final product using ion-exchange chromatography or HPLC.
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Causality: This final step yields the target molecule. High-purity isolation is critical for accurate biological and analytical assessment.
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Spectroscopic Characterization
Structural confirmation of the synthesized molecule would rely on a combination of standard spectroscopic techniques. The expected data are summarized below, based on established principles for carboxylic acid derivatives.[5][6]
| Technique | Functional Group | Expected Signal / Observation |
| ¹H NMR | -COOH | Very broad singlet, δ ≈ 10-12 ppm |
| -OH | Broad singlet, δ ≈ 3-5 ppm (D₂O exchangeable) | |
| -NH (lactam) | Broad singlet, δ ≈ 7-8 ppm | |
| Ring Protons (CH) | Complex multiplets in the δ ≈ 2-4.5 ppm range | |
| ¹³C NMR | -COOH | δ ≈ 170-180 ppm |
| -C=O (lactam) | δ ≈ 165-175 ppm | |
| C-OH | δ ≈ 60-75 ppm | |
| Ring Carbons (CH, CH₂) | δ ≈ 20-60 ppm | |
| IR Spectroscopy | O-H (from COOH) | Very broad band, 2500-3300 cm⁻¹[6] |
| N-H (lactam) | Medium, sharp band, ~3200 cm⁻¹ | |
| C=O (from COOH) | Strong, sharp band, ~1710 cm⁻¹ (dimeric)[6] | |
| C=O (lactam) | Strong, sharp band, ~1650-1680 cm⁻¹[5] | |
| Mass Spec. (ESI+) | Molecular Ion | m/z = 160.05 [M+H]⁺ |
Potential Biological Significance and Applications
While the specific biological activity of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid has not been extensively reported, its structural motifs suggest several promising avenues for investigation.
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Enzyme Inhibition: The molecule is a cyclic, constrained amino acid analog. This rigidity can enhance binding to enzyme active sites. For instance, related hydroxypiperidine carboxylic acids have been investigated as glycosidase inhibitors.[4] The combination of the carboxylic acid and hydroxyl group could chelate metal ions in the active sites of metalloenzymes.
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Peptidomimetics: Incorporation into a peptide sequence would induce a rigid turn, a common strategy in designing peptides with improved stability and receptor affinity.
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HCA Receptor Ligands: Hydroxy-carboxylic acids are known to be endogenous ligands for a family of G-protein coupled receptors (HCA receptors).[7] For example, the HCA1 receptor is activated by lactate (2-hydroxy-propionic acid) and the HCA2 receptor by 3-hydroxy-butyric acid.[7] Given its structure as a cyclic hydroxy-carboxylic acid, this molecule is a prime candidate for investigation as a potential modulator of HCA receptors, which are targets for treating dyslipidemia.[7]
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Chiral Building Block: In its protected form, the molecule can serve as a valuable and complex chiral building block for the synthesis of more elaborate natural products or pharmaceuticals.
Conclusion and Future Directions
(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid represents a structurally rich and synthetically challenging target with considerable potential in medicinal chemistry. Its well-defined stereochemistry and dense functionality provide a unique scaffold for probing biological systems. Future research should focus on developing an efficient and scalable stereoselective synthesis to enable thorough biological evaluation. Key investigations should include screening against panels of enzymes (e.g., proteases, glycosidases) and testing for activity at the HCA receptor family. The insights gained from such studies could pave the way for novel therapeutics built upon this elegant heterocyclic core.
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PubChem Compound Summary for CID 49867691, (2R,3R)-2-[(3S,6R)-3-Amino-6-hydroxy-2-oxopiperidinyl]-3-hydroxybutanoic acid. National Center for Biotechnology Information. Available at: [Link]
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A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol and their glycosidase inhibitory activity. Bioorganic & Medicinal Chemistry. Available at: [Link]
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